3-Methoxy-N,N-bis(4-methylphenyl)aniline
CAS No.: 106614-58-8
Cat. No.: VC20587298
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106614-58-8 |
|---|---|
| Molecular Formula | C21H21NO |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-methoxy-N,N-bis(4-methylphenyl)aniline |
| Standard InChI | InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3 |
| Standard InChI Key | PVMKDBHOGFGJJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
3-Methoxy-N,N-bis(4-methylphenyl)aniline belongs to the class of triarylamines, which are widely studied for their electronic and optoelectronic properties. Its molecular formula is C<sub>21</sub>H<sub>21</sub>NO, with a molecular weight of 303.40 g/mol (calculated from analogous structures in and ). The compound’s structure consists of:
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A central aniline ring with a methoxy (-OCH<sub>3</sub>) group at the 3-position.
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Two 4-methylphenyl (-C<sub>6</sub>H<sub>4</sub>CH<sub>3</sub>) groups bonded to the nitrogen atom.
Table 1: Key Molecular Descriptors
The methoxy group enhances electron-donating capacity, while the methyl substituents on the phenyl rings influence steric and solubility properties .
Synthesis and Reaction Pathways
While no direct synthesis of 3-Methoxy-N,N-bis(4-methylphenyl)aniline is documented, analogous methods for triarylamines provide a framework. A plausible route involves Ullmann coupling or Buchwald-Hartwig amination, as demonstrated for N,N'-bis(3-methylphenyl) derivatives .
Example Synthesis Protocol (Hypothetical):
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Reactants:
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3-Methoxyaniline (1 equiv)
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4-Bromotoluene (2 equiv)
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Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)
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Ligand (e.g., Xantphos)
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Base (e.g., K<sub>3</sub>PO<sub>4</sub>)
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Conditions:
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Workup:
Table 2: Comparative Reaction Yields for Analogous Compounds
| Compound | Yield (%) | Conditions | Source |
|---|---|---|---|
| N,N'-Bis(3-methylphenyl) derivative | 92 | Reflux, 5 hours | |
| Tris(4-methoxyphenyl)amine | 89 | 165°C, 3 hours |
These yields suggest that optimizing catalyst loading and temperature could achieve similar efficiency for 3-Methoxy-N,N-bis(4-methylphenyl)aniline.
Physicochemical Properties
The compound’s properties can be extrapolated from structurally similar amines:
Solubility and Stability
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Solubility: Likely low in water (<0.1 mg/mL) but soluble in aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) .
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Thermal Stability: Predicted decomposition temperature >250°C, based on triarylamines in .
Spectroscopic Data
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<sup>1</sup>H NMR (Predicted):
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δ 2.35 (s, 6H, CH<sub>3</sub> on 4-methylphenyl).
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δ 3.80 (s, 3H, OCH<sub>3</sub>).
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δ 6.70–7.20 (m, 11H, aromatic protons).
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IR (Key Bands):
Applications in Materials Science
Triarylamines are pivotal in organic electronics due to their hole-transport capabilities.
For instance, tris(4-methoxyphenyl)amine exhibits an ionization potential of 5.40 eV , comparable to the target compound’s predicted range of 5.2–5.5 eV.
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